
1-(3-Chloro-4-fluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4-fluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea, also known as CFPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyrimidine-based urea family, which has been shown to have a wide range of biological activities.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
1-(3-Chloro-4-fluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea, due to its unique structural properties, has been a subject of study for its potential applications in various fields of scientific research. This compound, characterized by the presence of chloro, fluoro, and methoxypyrimidinyl groups, offers a versatile platform for the synthesis of complex molecules and the study of chemical reactions and interactions.
One significant application of this compound is in the synthesis of heterocyclic ureas and their potential use in medicinal chemistry. For example, complexation-induced unfolding of heterocyclic ureas has been studied to understand how simple foldamers can equilibrate with multiply hydrogen-bonded sheetlike structures, providing insights into the fundamental principles of molecular self-assembly and folding mechanisms that are critical in drug design and biomolecular engineering (Corbin et al., 2001).
Anticancer Research
In the realm of anticancer research, modifications of the urea component in molecules similar to 1-(3-Chloro-4-fluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea have been explored to evaluate their anticancer effects. For instance, a study focused on modifying N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide by replacing the acetamide group with an alkylurea moiety, demonstrating that such modifications can retain antiproliferative activity against cancer cell lines while reducing toxicity, highlighting the compound's potential as a scaffold for developing new anticancer agents with lower side effects (Wang et al., 2015).
Material Science Applications
The compound and its derivatives also find applications in material science, particularly in the study of nonlinear optical materials. Research into bis-chalcone derivatives, which share structural similarities with 1-(3-Chloro-4-fluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea, has shown promising results in the development of materials with significant nonlinear optical properties. These materials have potential applications in optical limiting devices and the field of photonics, demonstrating the compound's relevance beyond medicinal chemistry (Shettigar et al., 2006).
Environmental Chemistry
In environmental chemistry, the study of phototransformation of related compounds in aqueous solutions provides valuable insights into the degradation processes of synthetic molecules in natural water bodies, contributing to the understanding of environmental persistence and the development of more eco-friendly chemicals (Choudhury & Dureja, 1996).
Propriétés
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN4O2/c1-20-12-15-5-8(6-16-12)18-11(19)17-7-2-3-10(14)9(13)4-7/h2-6H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUZLYIOWQLACJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


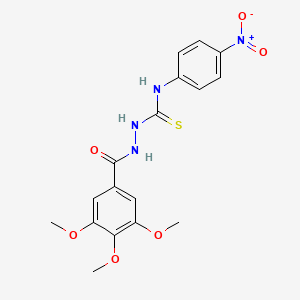
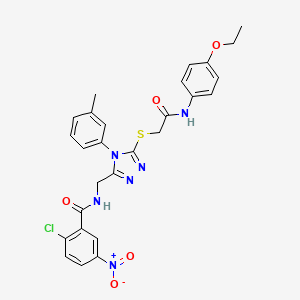
![3-[1-[2-(2-Methoxyethoxy)acetyl]piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2708058.png)
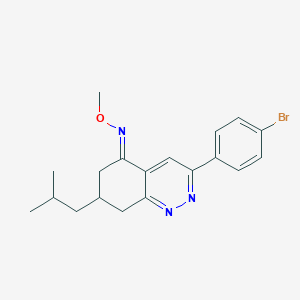
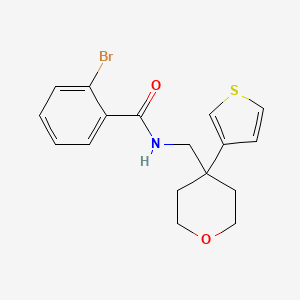
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide](/img/structure/B2708061.png)
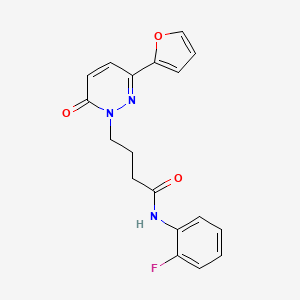
![1-[(Oxan-3-ylmethyl)sulfanyl]ethan-1-one](/img/structure/B2708063.png)
![7-Methyl-2-(2-morpholinoethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2708065.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2708069.png)
![8-(3,4-Dimethoxybenzoyl)-6-[(4-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2708071.png)
![1-cyclopentyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2708075.png)